N-(4-acetamidophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-3-19-8-9-20(16(24)15(19)23)10-14(22)18-13-6-4-12(5-7-13)17-11(2)21/h4-7H,3,8-10H2,1-2H3,(H,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEBHFXTJVDBPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-acetamidophenol and 4-ethyl-2,3-dioxopiperazine.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process would include:
Batch or Continuous Processing: Depending on the scale, the synthesis can be performed in batch reactors or continuous flow systems.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) can be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by the following components:
- Acetamidophenyl Group : Contributes to the compound's pharmacological properties.
- Dioxopiperazine Moiety : Imparts stability and enhances biological activity.
Molecular Formula : C_{15}H_{18}N_{4}O_{3}
Molecular Weight : 302.33 g/mol
Research indicates that N-(4-acetamidophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide exhibits several biological activities:
-
Antimicrobial Properties :
- Preliminary studies have shown that derivatives of similar structures demonstrate significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) reported around 256 µg/mL.
-
Cytotoxicity :
- Investigations into the cytotoxic effects of this compound have revealed promising results against various cancer cell lines. Compounds with related structures have shown selective cytotoxicity towards human cancer cells while sparing normal cells.
-
Enzyme Inhibition :
- The compound may function as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases. For instance, similar compounds have been noted for their ability to inhibit acetylcholinesterase, which is significant in neurodegenerative disease contexts.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant activity against E. coli and S. aureus, with MIC values indicating potential for development as an antimicrobial agent. |
| Study 2 | Cytotoxicity | Showed selective cytotoxicity against human cancer cell lines, suggesting potential applications in cancer therapy. |
| Study 3 | Enzyme Inhibition | Identified inhibition of acetylcholinesterase, indicating possible use in treating neurodegenerative disorders. |
Potential Therapeutic Uses
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Antimicrobial Agents : Could be developed further for treating bacterial infections.
- Cancer Therapeutics : Its selective cytotoxicity may lead to new anticancer drugs.
- Neuroprotective Agents : Potential use in treating diseases like Alzheimer's through enzyme inhibition.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to its observed biological activity.
Comparison with Similar Compounds
Anticancer Activity
Key Differences :
Anti-Inflammatory Activity
Key Differences :
Antimicrobial Activity
Key Differences :
Neuropharmacological Activity
Key Differences :
- The benzofuran and chlorobenzoyl groups in 5c enhance CNS bioavailability, which the target compound may lack due to higher polarity .
Pharmacokinetic and Mechanistic Considerations
- Lipophilicity : The ethyl group in the target compound may improve membrane permeability compared to polar morpholine or quinazoline derivatives .
- Solubility : The dioxopiperazine moiety could increase aqueous solubility relative to sulfur-containing analogs .
- Mechanism : The acetamidophenyl group may engage in hydrogen bonding with biological targets (e.g., kinases or COX enzymes), while the dioxopiperazine could chelate metal ions or stabilize protein interactions .
Biological Activity
N-(4-acetamidophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 290.32 g/mol. The structure includes a piperazine ring substituted with an ethyl group and two acetamido functionalities, which are believed to contribute to its biological activity.
Research indicates that compounds within the piperazine class exhibit various biological activities, including:
- Antitumor Activity : The compound has been linked to antitumor effects through mechanisms involving histone deacetylase inhibition, which plays a crucial role in cancer cell proliferation and survival .
- Serotonin Reuptake Inhibition : Similar compounds have shown potential as serotonin-selective reuptake inhibitors (SSRIs), which can be beneficial in treating depression and anxiety disorders .
- Antimicrobial Properties : Some derivatives of piperazine have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may also possess similar properties .
Biological Activity Data
Case Studies
- Antitumor Efficacy : A study evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, particularly in MCF7 breast cancer cells, with IC50 values comparable to established chemotherapeutics .
- Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 1.49 to 5.95 µM. This suggests its potential as a lead compound for developing new antibiotics .
- Pharmacokinetic Studies : Preliminary pharmacokinetic profiling showed favorable absorption and distribution characteristics in animal models, indicating good bioavailability and potential for therapeutic use .
Q & A
Q. Example Calculation Output (Hypothetical) :
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.4 |
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO from acetamide ).
Advanced Question: How can discrepancies in observed vs. predicted biological activity be resolved?
Answer:
- Structural analogs comparison : Analyze bioactivity data from compounds with modified substituents (e.g., ’s fluorophenyl derivatives showed altered antimicrobial activity).
- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Compare docking scores with experimental IC₅₀ values .
- Metabolic stability assays : LC-MS/MS to assess CYP450-mediated degradation, which may explain reduced in vivo efficacy .
Q. Hypothetical SAR Table :
| Substituent (R) | LogP | IC₅₀ (μM) | Notes |
|---|---|---|---|
| -H | 1.2 | 10.5 | Baseline activity |
| -F (para) | 1.8 | 3.2 | Enhanced lipophilicity |
Basic Question: What in vitro assays are suitable for initial biological evaluation?
Answer:
- Antimicrobial screening : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains (e.g., ’s protocol).
- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC₅₀ < 10 μM suggests therapeutic potential).
- Enzyme inhibition : Fluorescence-based assays for target enzymes (e.g., acetylcholinesterase ).
Advanced Question: How can crystallographic data resolve ambiguities in molecular conformation?
Answer:
- Single-crystal X-ray diffraction : Determine bond lengths/angles (e.g., resolved nitro group torsion angles).
- Intermolecular interactions : Hydrogen bonding (e.g., C–H⋯O in ) affects packing and stability.
- Cambridge Structural Database (CSD) : Compare with analogous structures (e.g., piperazine diones in ) .
Q. Example Crystallographic Parameters (Hypothetical) :
| Bond Angle (°) | Experimental | Calculated (DFT) |
|---|---|---|
| C–N–C (piperazine) | 118.2 | 117.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
